molecular formula C7H7ClF2N2 B3183522 (3-Chloro-2,6-difluorobenzyl)hydrazine CAS No. 1000805-99-1

(3-Chloro-2,6-difluorobenzyl)hydrazine

Cat. No.: B3183522
CAS No.: 1000805-99-1
M. Wt: 192.59 g/mol
InChI Key: MRDPPSUEZFQVLO-UHFFFAOYSA-N
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Description

(3-Chloro-2,6-difluorobenzyl)hydrazine is a specialist bifunctional reagent designed for chemical synthesis and drug discovery research. Its core research value lies in its role as a key building block for the preparation of nitrogen-containing heterocycles, particularly in the development of novel therapeutic agents. Compounds featuring the 2,6-difluorobenzyl motif, similar to this hydrazine derivative, have demonstrated significant importance in medicinal chemistry. For instance, research has shown that 1-(2,6-difluorobenzyl) derivatives are a prominent scaffold in the development of potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), which are active against wild-type virus and clinically relevant mutants . Furthermore, the 1,2,3-triazole derivatives synthesized from 1-(2,6-difluorobenzyl) precursors have been evaluated for their antimicrobial activities, showing moderate to good effects against various bacterial and fungal strains . The presence of both a hydrazine group and the 3-chloro-2,6-difluorobenzyl backbone in a single molecule makes this reagent a versatile precursor for constructing more complex structures via condensation, cyclization, and nucleophilic substitution reactions. It is primarily used in the synthesis of potential pharmacologically active molecules such as benzimidazoles, triazoles, and hydrazone derivatives. This product is intended for use by qualified researchers in laboratory settings only. For Research Use Only. Not for diagnostic, therapeutic, or human use.

Properties

CAS No.

1000805-99-1

Molecular Formula

C7H7ClF2N2

Molecular Weight

192.59 g/mol

IUPAC Name

(3-chloro-2,6-difluorophenyl)methylhydrazine

InChI

InChI=1S/C7H7ClF2N2/c8-5-1-2-6(9)4(3-12-11)7(5)10/h1-2,12H,3,11H2

InChI Key

MRDPPSUEZFQVLO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)CNN)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)CNN)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

(a) (2,6-Difluorobenzyl)hydrazine Hydrochloride

This compound lacks the chlorine substituent at position 3 but shares the 2,6-difluorobenzyl backbone. However, steric hindrance from fluorine atoms may still limit reactivity in certain reactions .

(b) [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine

With dichloro and trifluoromethyl substituents, this phenylhydrazine exhibits enhanced electron-withdrawing effects, which stabilize the hydrazine group but reduce its nucleophilicity. The trifluoromethyl group introduces steric bulk, further differentiating its reactivity from (3-chloro-2,6-difluorobenzyl)hydrazine .

(c) 4-Fluorophenylhydrazine Derivatives

4-Fluorophenylhydrazine (IC₅₀ = 310 µM in enzyme inhibition studies) demonstrates that fluorine at the para position retains moderate bioactivity.

Physical and Spectral Properties

Compound Key Spectral Features (NMR/IR) Melting Point (°C)
This compound* Expected¹: δ ~7.2–7.6 (aromatic H), δ ~3.8 (NH-NH₂); IR: 3360 cm⁻¹ (N-H stretch) Not reported
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine δ 7.58 (s, aromatic H), δ 2.33 (s, CH₃); IR: 1605 cm⁻¹ (C=O stretch) 118–120
(3-Chloro-2-fluorophenyl)hydrazine hydrochloride δ ~7.4–7.7 (aromatic H); IR: 2924 cm⁻¹ (C-H stretch) Not reported

*Predicted based on analogous compounds .

Data Tables

Table 1: Substituent Effects on Bioactivity

Compound Substituents IC₅₀ (Enzyme Inhibition) Biological Activity
4-Fluorophenylhydrazine 4-F 310 µM Moderate inhibition
3-Chlorophenylhydrazine 3-Cl Inactive No significant activity
This compound* 3-Cl, 2,6-F Not tested Predicted antimicrobial

Q & A

Q. What are the established synthetic routes for (3-Chloro-2,6-difluorobenzyl)hydrazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting a halogenated benzyl precursor (e.g., 3-chloro-2,6-difluorobenzyl chloride) with hydrazine or its derivatives. Key steps include:

  • Nucleophilic substitution : Hydrazine attacks the benzyl halide in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C).
  • Acid catalysis : Hydrazine hydrochloride salts may stabilize intermediates, improving yield .
  • Purification : Recrystallization or column chromatography is used to isolate the product. Yield optimization requires balancing stoichiometry, solvent choice, and reaction time.

Q. How can this compound be quantified in solution using spectroscopic methods?

Methodological Answer: UV-Vis spectroscopy is effective for quantification. Based on analogous hydrazine derivatives:

  • Wavelength selection : Absorption maxima near 526–546 nm (similar to hydrazine-permanganate systems) can be monitored .
  • Calibration curves : Prepare standard solutions of known concentrations and measure absorbance. Molar absorptivity values (e.g., ~2200–2300 L·mol⁻¹·cm⁻¹) should be validated experimentally.
  • Interference mitigation : Masking agents (e.g., EDTA) may reduce interference from metal ions or other reducing agents.

Q. What experimental methods are recommended to assess the thermal stability of this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determines decomposition onset temperature and enthalpy changes. For hydrazine derivatives, decomposition typically occurs above 200°C, but substituents like chloro/fluoro groups may lower stability .
  • Thermogravimetric Analysis (TGA) : Monitors mass loss under controlled heating rates (e.g., 10°C/min in N₂ atmosphere).
  • Safety protocols : Due to potential exothermic decomposition, small-scale testing and pressure-resistant containers are advised .

Advanced Research Questions

Q. What reaction mechanisms are plausible for this compound in catalytic processes, such as ring-opening metathesis?

Methodological Answer: In hydrazine-catalyzed reactions (e.g., carbonyl–olefin metathesis):

  • Cycloaddition : The hydrazine forms a strained bicyclic intermediate with substrates like norbornenes. Substituents (Cl, F) influence steric and electronic effects, altering transition-state energies .
  • Cycloreversion : Computational studies (DFT) predict activation barriers for bond cleavage. Fluorine’s electronegativity may stabilize intermediates, while chlorine’s bulkiness could hinder reactivity .
  • Experimental validation : Kinetic monitoring (e.g., NMR or GC-MS) and isotopic labeling can confirm mechanistic pathways.

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometries of reactants, transition states, and products. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Solvent effects : Include implicit solvation models (e.g., COSMO) to simulate reaction environments.
  • Benchmarking : Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) for validation.

Q. How can researchers resolve contradictions in reported thermal decomposition data for hydrazine derivatives?

Methodological Answer:

  • Cross-technique validation : Use complementary methods (DSC, TGA, and isothermal calorimetry) to confirm decomposition profiles .
  • Condition standardization : Variations in heating rates, sample mass, or atmosphere (N₂ vs. air) can alter results. Document parameters meticulously.
  • Statistical analysis : Apply multivariate regression to identify dominant factors (e.g., substituent electronegativity) affecting stability .

Q. What role could this compound play in hydrogen storage or fuel cell applications?

Methodological Answer:

  • Catalytic decomposition : Transition-metal catalysts (e.g., Ni or Ru) may cleave N–N bonds to release H₂. Monitor gas composition via mass spectrometry .
  • Kinetic studies : Compare activation energies with hydrazine monohydrate to assess efficiency. Fluorine substituents might enhance stability but reduce H₂ yield .
  • Fuel cell integration : Test compatibility with proton-exchange membranes (PEMs) and anode catalysts.

Q. How can the biological activity of this compound be evaluated in drug discovery?

Methodological Answer:

  • In vitro assays : Screen for cytotoxicity using MTT assays on cancer cell lines. Hydrazine derivatives may induce apoptosis via caspase-3 activation .
  • Cell cycle analysis : Flow cytometry (propidium iodide staining) identifies arrest phases (e.g., G1/S).
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Cl with Br) to correlate electronic effects with potency .

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